molecular formula C10H20O2 B1630634 Nonyl formate CAS No. 5451-92-3

Nonyl formate

Cat. No.: B1630634
CAS No.: 5451-92-3
M. Wt: 172.26 g/mol
InChI Key: MOGJOLMSQWGXPA-UHFFFAOYSA-N
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Description

Nonyl formate, also known as formic acid nonyl ester, is an organic compound with the molecular formula C10H20O2. It belongs to the ester family and is characterized by its pleasant fruity odor. Esters like this compound are commonly found in nature and are often used in the fragrance and flavor industries due to their aromatic properties .

Scientific Research Applications

Safety and Hazards

In case of exposure to Nonyl formate, it is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl formate is typically synthesized through the azeotropic esterification of nonanol with formic acid. This reaction involves heating the mixture under reflux in the presence of a catalyst, such as sulfuric acid, to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Nonyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Nonanol and formic acid.

    Reduction: Nonanol.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of nonyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and nonanol, which can then participate in further biochemical reactions. The ester bond in this compound is susceptible to nucleophilic attack, leading to its breakdown under acidic or basic conditions .

Comparison with Similar Compounds

Nonyl formate can be compared with other esters such as:

    Octyl formate: Similar in structure but with one less carbon in the alkyl chain.

    Decyl formate: Similar in structure but with one more carbon in the alkyl chain.

    Ethyl formate: A much smaller ester with different physical and chemical properties.

Uniqueness: this compound’s unique combination of a long alkyl chain and formate ester group gives it distinct properties, such as its specific odor and reactivity. This makes it particularly valuable in the fragrance industry and as a solvent in various applications .

Properties

IUPAC Name

nonyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-12-10-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGJOLMSQWGXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031650
Record name 1-n-Nonyl formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-92-3, 94247-15-1
Record name Nonyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonyl formate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094247151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, nonyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21878
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Record name 1-n-Nonyl formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl formate
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Record name NONYL FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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